

Physical and chemical properties of 3-(1-Adamantyl)propanoic acid

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Compound of Interest

Compound Name: 3-(1-Adamantyl)propanoic acid

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An In-Depth Technical Guide to 3-(1-Adamantyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Adamantyl)propanoic acid is a carboxylic acid derivative featuring the bulky, lipophilic adamantyl cage. This unique structural motif imparts properties that are of significant interest in medicinal chemistry and materials science. Adamantane-containing compounds often exhibit enhanced metabolic stability and favorable pharmacokinetic profiles, making them attractive scaffolds for drug design. This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-(1-Adamantyl)propanoic acid**, detailed experimental protocols for its synthesis, and a general workflow for its evaluation as a potential enzyme inhibitor, a common application for adamantane derivatives.

Physicochemical Properties

The physical and chemical characteristics of **3-(1-Adamantyl)propanoic acid** are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

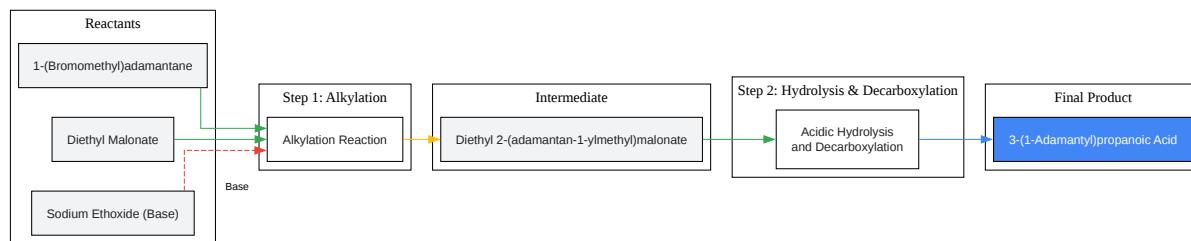
Property	Value	Reference
CAS Number	16269-16-2	[1]
Molecular Formula	C ₁₃ H ₂₀ O ₂	[1]
Molecular Weight	208.30 g/mol	[1]
Appearance	Solid	[1]
Melting Point	147-149 °C	[1]
Boiling Point	333.9 °C at 760 mmHg (Predicted)	[1]
Density	1.138 g/cm ³ (Predicted)	[1]
pKa	4.88 ± 0.10 (Predicted)	[1]
Solubility	Information not available	
InChI Key	MQLZRIWOJRILDI- UHFFFAOYSA-N	[1]

Synthesis of 3-(1-Adamantyl)propanoic Acid

While a specific, detailed experimental protocol for the synthesis of **3-(1-Adamantyl)propanoic acid** is not readily available in the searched literature, a plausible and commonly employed method is the malonic ester synthesis. This versatile method allows for the elongation of an alkyl halide by two carbons to form a carboxylic acid.

Proposed Synthesis Workflow: Malonic Ester Synthesis

The following diagram illustrates the workflow for the synthesis of **3-(1-Adamantyl)propanoic acid** starting from 1-(bromomethyl)adamantane.



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Figure 1: Synthesis workflow for **3-(1-Adamantyl)propanoic acid**.

Detailed Experimental Protocol (Hypothetical)

Materials:

- 1-(Bromomethyl)adamantane
- Diethyl malonate
- Sodium ethoxide
- Absolute ethanol
- Hydrochloric acid (concentrated)
- Diethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware and reflux apparatus

Procedure:**Step 1: Alkylation of Diethyl Malonate**

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
- Add diethyl malonate dropwise to the stirred solution at room temperature.
- After the addition is complete, add 1-(bromomethyl)adamantane dropwise to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether.
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(adamantan-1-ylmethyl)malonate.

Step 2: Hydrolysis and Decarboxylation

- To the crude intermediate from Step 1, add an excess of concentrated hydrochloric acid.
- Heat the mixture to reflux for several hours to facilitate both the hydrolysis of the ester groups and the decarboxylation of the resulting malonic acid derivative.
- Upon completion of the reaction (indicated by the cessation of CO_2 evolution), cool the mixture to room temperature.
- The product, **3-(1-Adamantyl)propanoic acid**, may precipitate out of the solution. If so, collect the solid by filtration.
- If the product remains in solution, extract the aqueous mixture with diethyl ether.

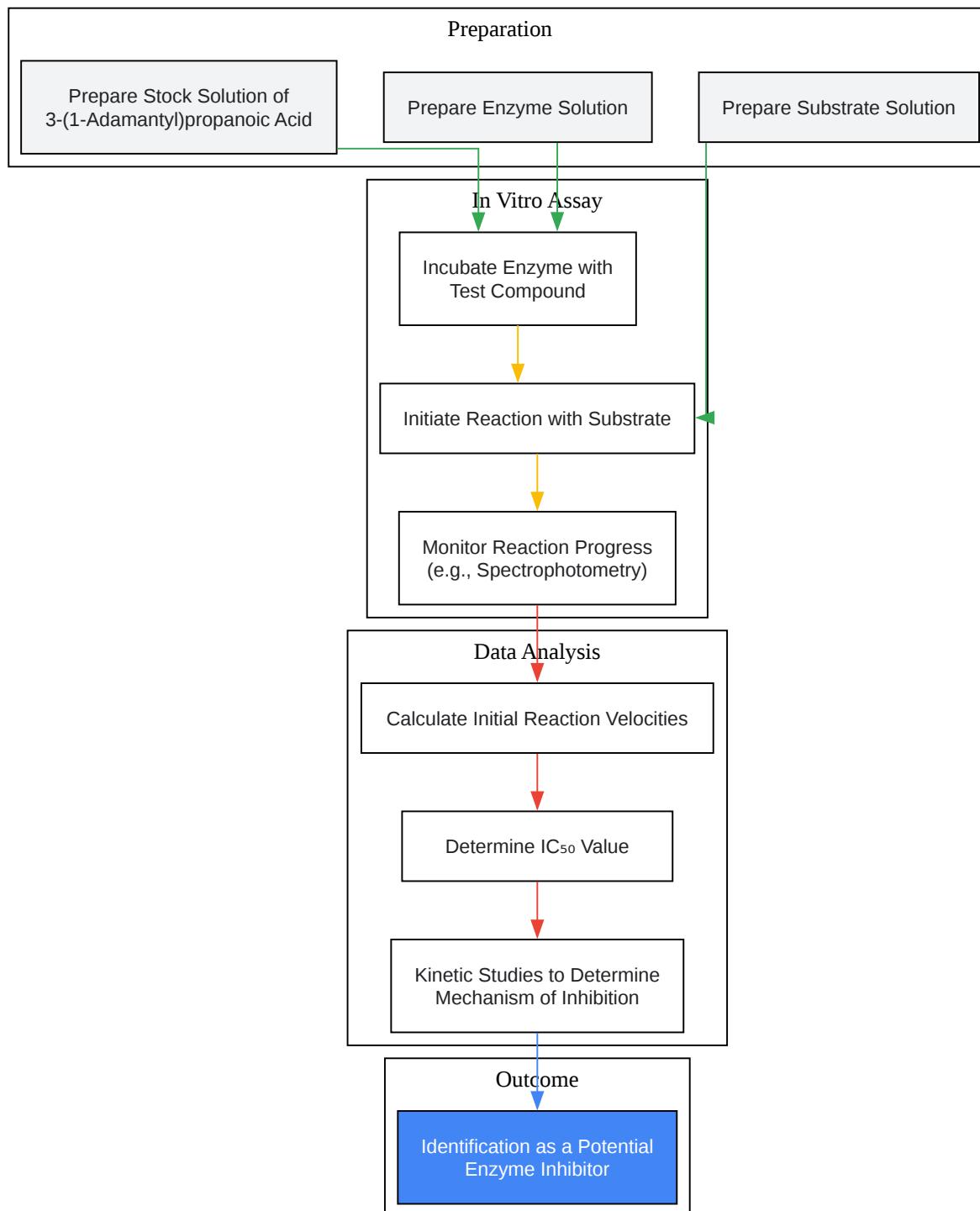
- Wash the organic extract with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Application in Drug Discovery: Enzyme Inhibition Screening

Adamantane derivatives are frequently investigated for their potential as enzyme inhibitors due to the lipophilic nature of the adamantyl group, which can interact favorably with hydrophobic pockets in enzyme active sites. The following section outlines a general experimental workflow for screening **3-(1-Adamantyl)propanoic acid** as a potential enzyme inhibitor.

General Workflow for Enzyme Inhibition Assay

The diagram below illustrates a typical workflow for evaluating the enzyme inhibitory potential of a test compound like **3-(1-Adamantyl)propanoic acid**.

[Click to download full resolution via product page](#)**Figure 2:** General workflow for enzyme inhibition screening.

Detailed Experimental Protocol (General)

Materials:

- Purified target enzyme
- Substrate for the target enzyme
- **3-(1-Adamantyl)propanoic acid** (test compound)
- Appropriate buffer solution for the enzyme assay
- Microplate reader or spectrophotometer
- 96-well plates or cuvettes

Procedure:

- Preparation of Reagents:
 - Prepare a concentrated stock solution of **3-(1-Adamantyl)propanoic acid** in a suitable solvent (e.g., DMSO).
 - Prepare a working solution of the target enzyme in the assay buffer.
 - Prepare a working solution of the substrate in the assay buffer.
- Enzyme Inhibition Assay:
 - In a 96-well plate, add the assay buffer to each well.
 - Add varying concentrations of the **3-(1-Adamantyl)propanoic acid** stock solution to the wells to create a dilution series. Include control wells with solvent only (no inhibitor) and wells without the enzyme (background control).
 - Add the enzyme solution to all wells except the background control.
 - Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength for the detection of the product or consumption of the substrate.
- Data Analysis:
 - Calculate the initial reaction velocity for each inhibitor concentration by determining the rate of change in absorbance over the linear portion of the reaction curve.
 - Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
 - Fit the data to a suitable dose-response curve to determine the IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%).
 - To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Spectral Data (Predicted)

While experimental spectra for **3-(1-Adamantyl)propanoic acid** were not found in the search results, the following are predicted characteristics based on its structure:

- 1H NMR: The spectrum would be expected to show characteristic signals for the adamantyl protons, typically in the range of 1.5-2.0 ppm. The methylene protons adjacent to the adamantyl group and the carboxylic acid would appear as distinct multiplets, likely in the regions of 1.8-2.2 ppm and 2.2-2.6 ppm, respectively. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D_2O .
- ^{13}C NMR: The spectrum would show signals corresponding to the carbons of the adamantyl cage, the two methylene carbons of the propanoic acid chain, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).

- IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid dimer (around 2500-3300 cm^{-1}), a strong C=O stretching vibration (around 1700-1725 cm^{-1}), and C-H stretching and bending vibrations from the adamantyl and alkyl groups.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (208.30 g/mol). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the adamantyl cage.

Safety and Handling

Based on available safety data sheets, **3-(1-Adamantyl)propanoic acid** should be handled with care in a well-ventilated area. It may cause eye, skin, and respiratory tract irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It is incompatible with strong oxidizing agents and bases.

Conclusion

3-(1-Adamantyl)propanoic acid is a valuable building block for the development of novel molecules in the fields of medicinal chemistry and materials science. Its unique physicochemical properties, imparted by the adamantyl moiety, make it an attractive candidate for applications requiring enhanced lipophilicity and metabolic stability. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a general workflow for its biological evaluation, thereby serving as a useful resource for researchers in the field. Further experimental investigation is warranted to fully elucidate its spectral characteristics and explore its potential in various applications.

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References

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